molecular formula C10H8N2O4 B2776901 5-methoxycarbonyl-1H-indazole-3-carboxylic acid CAS No. 797804-53-6

5-methoxycarbonyl-1H-indazole-3-carboxylic acid

Cat. No.: B2776901
CAS No.: 797804-53-6
M. Wt: 220.184
InChI Key: LJJGPVJOUUPTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxycarbonyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 5-methoxycarbonyl-1H-indazole-3-carboxylic acid involves several steps. One common method includes the reaction of indazole with appropriate carboxylating agents under controlled conditions. The reaction typically requires a solvent such as anhydrous acetic acid and a catalyst like phosphorus oxychloride. The mixture is heated under reflux conditions to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-methoxycarbonyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

5-methoxycarbonyl-1H-indazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

5-methoxycarbonyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-methoxycarbonyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJGPVJOUUPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5 g 3-Formyl-1H-indazole-5-carboxylic acid methyl ester in 100 mL acetonitrile and 8 mL DMF a solution of 4.4 g NaH2PO4 in 90 mL water was added dropwise at RT within 1 h. Then a solution of 4.2 g NaClO2 (80%) in 90 mL water followed by 5.3 mL H2O2 (30%) was added dropwise at 0° C. After stirring for 16 h at RT the reaction mixture was cooled to 0° C. followed by addition of 180 mL half-concentrated aqueous hydrochloric acid. The precipitated product was collected by filtration to yield 2.3 g pure product. The filtrate was extracted with ethyl acetate (3×150 mL), the combined organic layers were dried over MgSO4. After removal of the solvent under reduced pressure further 3.42 g of product were obtained. The combined product fractions were used without further purification. Yield: 5.7 g.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

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